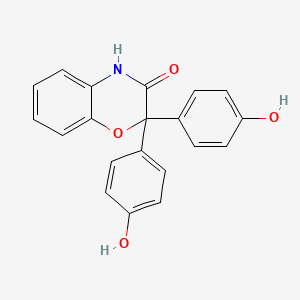

Bisoxatin

Description

This compound is a stimulant laxative which increases peristalsis and inhibits absorbtion of water and ions in the intestine. It is marketed in Belgium under the tradename Wylaxine and used for the treatment of constipation and for preparation of the colon for surgical procedures.

Properties

IUPAC Name |

2,2-bis(4-hydroxyphenyl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)19(24)21-17-3-1-2-4-18(17)25-20/h1-12,22-23H,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKUDUSVDVLOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(O2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170217 | |

| Record name | Bisoxatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-24-9 | |

| Record name | Bisoxatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisoxatin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisoxatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bisoxatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bisoxatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISOXATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C75N0L7FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bisoxatin from Isatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoxatin, a diphenylmethane derivative utilized as a stimulant laxative, can be synthesized from the readily available starting material, isatin. This technical guide provides a comprehensive overview of the synthetic pathway, detailing the transformation of isatin to the key intermediate, isatoic anhydride, and its subsequent condensation with phenol to yield the final product, 2,2-bis(4-hydroxyphenyl)-2H-1,4-benzoxazin-3(4H)-one (this compound). This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the chemical transformations and workflows to support researchers in the fields of medicinal chemistry and drug development.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that serves as a precursor for a wide array of biologically active molecules and pharmaceutical agents.[1][2] Its unique chemical reactivity, particularly at the C3-carbonyl group, allows for various chemical transformations, including oxidation and condensation reactions. This compound, with the chemical structure 2,2-bis(4-hydroxyphenyl)-2H-1,4-benzoxazin-3(4H)-one, is a notable derivative whose synthesis can be accomplished from isatin.[2] This guide delineates a feasible synthetic route, providing the necessary technical details for its laboratory-scale preparation.

Synthesis Pathway Overview

The synthesis of this compound from isatin is a two-step process. The initial step involves the oxidation of isatin to form isatoic anhydride. This intermediate is then subjected to a condensation reaction with phenol, leading to the formation of the target molecule, this compound.

Caption: Overall synthesis pathway of this compound from Isatin.

Experimental Protocols

Step 1: Synthesis of Isatoic Anhydride from Isatin

The oxidation of isatin to isatoic anhydride is a key transformation in this synthetic route. Various oxidizing agents can be employed, with hydrogen peroxide in an acidic medium being a common and effective method.

Materials:

-

Isatin

-

Hydrogen Peroxide (30% solution)

-

Glacial Acetic Acid

-

Sulfuric Acid (concentrated)

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend isatin in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to a gentle reflux.

-

Slowly add 30% hydrogen peroxide solution dropwise to the refluxing mixture.

-

After the addition is complete, continue to reflux the reaction mixture for a specified time until the starting material is consumed (monitor by TLC).

-

Allow the reaction mixture to cool to room temperature, during which the product, isatoic anhydride, will precipitate.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol and then with distilled water to remove any unreacted starting materials and acid catalyst.

-

Dry the product under vacuum to obtain isatoic anhydride as a crystalline solid.

Step 2: Synthesis of this compound from Isatoic Anhydride

The final step involves the acid-catalyzed condensation of isatoic anhydride with two equivalents of phenol. This reaction proceeds via a Friedel-Crafts-type acylation followed by intramolecular cyclization.

Materials:

-

Isatoic Anhydride

-

Phenol

-

Polyphosphoric Acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid)

-

Toluene or other high-boiling inert solvent

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Column chromatography supplies (silica gel, appropriate solvent system)

Procedure:

-

In a three-necked flask fitted with a mechanical stirrer, a thermometer, and a Dean-Stark trap with a condenser, combine isatoic anhydride, two equivalents of phenol, and the acid catalyst (e.g., PPA).

-

Add an inert solvent such as toluene to the mixture.

-

Heat the reaction mixture to reflux with continuous stirring. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system to yield the pure product.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound from isatin. Please note that yields can vary based on reaction scale and specific conditions.

| Step | Reactant | Molar Ratio | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Isatin | 1 | 30% H₂O₂ | Acetic Acid | Reflux | 2-4 | 75-85 |

| 2 | Isatoic Anhydride:Phenol | 1:2.2 | Polyphosphoric Acid | Toluene | Reflux | 6-8 | 60-70 |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from isatin. The described two-step pathway, involving the oxidation of isatin to isatoic anhydride followed by an acid-catalyzed condensation with phenol, represents a viable and efficient method for obtaining this pharmaceutically relevant compound. The provided experimental protocols and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting, aiding researchers in the development of new synthetic methodologies and the exploration of isatin-derived compounds for therapeutic applications. Further optimization of reaction conditions may lead to improved yields and purity of the final product.

References

The Pharmacokinetics and Metabolism of Bisoxatin Glucuronide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoxatin, a diphenylmethane derivative, is a stimulant laxative that undergoes metabolic transformation to its primary metabolite, this compound glucuronide. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of this compound glucuronide. While specific quantitative pharmacokinetic data for the glucuronide metabolite remains limited in publicly accessible literature, this document synthesizes the available information on the absorption and excretion of the parent compound and the metabolic pathway leading to the formation of this compound glucuronide. Furthermore, it outlines general experimental protocols relevant to the study of such compounds, providing a framework for future research in this area.

Introduction

This compound, often administered as this compound acetate, exerts its laxative effect by stimulating intestinal motility. Following oral administration, this compound acetate is hydrolyzed, releasing the active this compound moiety. A portion of the absorbed this compound is then subject to phase II metabolism, leading to the formation of this compound glucuronide. Understanding the pharmacokinetic profile and metabolic fate of this major metabolite is crucial for a comprehensive assessment of the drug's disposition and potential for drug-drug interactions.

Pharmacokinetics

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. The time to reach maximum plasma concentration (Tmax) for this compound has been reported to be approximately 4 hours, indicating a relatively moderate rate of absorption.[1]

Distribution

Information regarding the volume of distribution and protein binding of this compound and this compound glucuronide is not currently available in the public domain.

Metabolism

The primary metabolic pathway for absorbed this compound is glucuronidation, a common phase II metabolic reaction that increases the water solubility of xenobiotics, facilitating their excretion. This process involves the conjugation of this compound with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), to form this compound glucuronide.

Excretion

The excretion of this compound and its metabolite occurs through different routes. The parent compound, this compound, is primarily eliminated in the feces. In contrast, the more water-soluble metabolite, this compound glucuronide, is excreted via the kidneys into the urine.[1]

Quantitative Pharmacokinetic Data

A comprehensive search of the scientific literature did not yield specific quantitative pharmacokinetic parameters for this compound glucuronide, such as Cmax, AUC, and half-life. The following table summarizes the available data for the parent compound, this compound.

| Parameter | Value | Species | Reference |

| Tmax (Time to Maximum Concentration) | ~4 hours | Not Specified | [1] |

Metabolism of this compound

The metabolic conversion of this compound to this compound glucuronide is a critical step in its elimination.

Metabolic Pathway

The metabolic pathway involves a single conjugation reaction.

Caption: Metabolic Conversion of this compound to this compound Glucuronide.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and metabolism studies of this compound glucuronide are not available in the literature. However, a general workflow for such studies can be outlined based on standard practices in drug metabolism research.

In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study designed to quantify a drug and its metabolite in biological matrices.

Caption: General Workflow for an In Vivo Pharmacokinetic Study.

In Vitro Metabolism Study using Human Liver Microsomes

To investigate the metabolic pathway and enzyme kinetics, in vitro studies using subcellular fractions are commonly employed.

Objective: To confirm the glucuronidation of this compound in a relevant in vitro system.

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Alamethicin (pore-forming agent to activate UGTs)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard

Protocol:

-

Incubation Preparation: A master mix is prepared containing phosphate buffer, HLM, and alamethicin. The mixture is pre-warmed at 37°C.

-

Reaction Initiation: The reaction is initiated by adding this compound (substrate) and UDPGA (cofactor) to the pre-warmed master mix. A control incubation without UDPGA is included to assess non-enzymatic degradation.

-

Incubation: The reaction mixture is incubated at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Reaction Termination: At each time point, an aliquot of the incubation mixture is transferred to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

-

Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.

-

LC-MS/MS Analysis: The supernatant is transferred to an autosampler vial for analysis by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining this compound and the formation of this compound glucuronide.

Conclusion

The metabolism of this compound to this compound glucuronide is a key clearance pathway for the absorbed drug. While the available data provides a qualitative understanding of its pharmacokinetics, there is a clear need for further research to quantify the pharmacokinetic parameters of this compound glucuronide. Such studies, employing detailed and validated experimental protocols as outlined in this guide, are essential for a more complete characterization of the disposition of this compound in humans and to inform any future drug development efforts.

References

An In-depth Technical Guide to Bisoxatin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoxatin is a stimulant laxative belonging to the diarylmethane class of compounds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed methodologies for its synthesis and analysis are presented, alongside a summary of its mechanism of action, metabolism, and pharmacokinetic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Structure

This compound is chemically known as 2,2-bis(4-hydroxyphenyl)-4H-1,4-benzoxazin-3-one.[1] Its structure features a central 1,4-benzoxazin-3-one ring system substituted with two 4-hydroxyphenyl groups at the 2-position.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 2,2-bis(4-hydroxyphenyl)-4H-1,4-benzoxazin-3-one | [1] |

| CAS Number | 17692-24-9 | [1] |

| Molecular Formula | C₂₀H₁₅NO₄ | [1] |

| SMILES | C1=CC=C2C(=C1)NC(=O)C(O2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | [1] |

| InChI | InChI=1S/C20H15NO4/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)19(24)21-17-3-1-2-4-18(17)25-20/h1-12,22-23H,(H,21,24) | [1] |

| InChIKey | BPKUDUSVDVLOPY-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Remarks | Reference |

| Molecular Weight | 333.34 g/mol | [2][3] | |

| Melting Point | 284 °C | Predicted | [2] |

| Boiling Point | 609.0 ± 55.0 °C | Predicted | [2] |

| Solubility | Soluble in DMSO | [4] | |

| Water Solubility | 0.0201 mg/mL | Predicted | [4] |

| pKa (strongest acidic) | 9.15 | Predicted | [4] |

| LogP (XLogP3) | 3.3 | Predicted | [2] |

| Topological Polar Surface Area | 78.8 Ų | [2] |

Pharmacology and Mechanism of Action

This compound is a stimulant laxative used for the treatment of constipation and for bowel preparation before surgical procedures.[1][2] Its primary pharmacological effect is to increase intestinal motility and inhibit the absorption of water and electrolytes from the colon, leading to an increase in the water content of the feces and promoting defecation.[1][2]

While the precise molecular mechanism of action is not fully elucidated, it is proposed that this compound interacts with chloride channels in the apical membrane of intestinal epithelial cells.[4] This interaction is believed to activate these channels, leading to an increased secretion of chloride ions into the intestinal lumen. The resulting osmotic gradient drives water into the intestines, softening the stool and increasing its bulk, which in turn stimulates peristalsis.

Caption: Proposed mechanism of action of this compound in intestinal epithelial cells.

Metabolism and Pharmacokinetics

This compound is typically administered as its acetate ester, this compound acetate, which is hydrolyzed to the active this compound. Some of the liberated this compound is absorbed from the gastrointestinal tract. Absorbed this compound is primarily metabolized in the liver via glucuronidation to form this compound glucuronide.[1][2] The majority of the administered dose is excreted in the feces as the unchanged parent compound, with a smaller amount of the glucuronide metabolite and a trace amount of the parent compound eliminated in the urine.[2]

Caption: Metabolic pathway of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

Isatin

-

Phenol

-

Concentrated Sulfuric Acid

-

Methanol

-

Glacial Acetic Acid

-

Distilled Water

Procedure:

-

A mixture of isatin (1 equivalent) and phenol (2.5 equivalents) is prepared in a round-bottom flask.

-

Concentrated sulfuric acid is added dropwise to the mixture with constant stirring. The amount of sulfuric acid should be catalytic.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated crude product is collected by filtration and washed thoroughly with distilled water to remove any unreacted starting materials and acid.

-

The crude product is then recrystallized from a suitable solvent system, such as methanol/water or ethanol/water, to yield pure this compound.

-

The purity of the final product can be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS).

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the aqueous solubility of a compound.

Materials:

-

This compound

-

Distilled Water

-

Buffer solutions (pH 5.0, 7.4, 9.0)

-

Shaker or rotator

-

Centrifuge

-

HPLC system with a suitable column and detector

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water and each buffer solution in separate sealed vials.

-

The vials are agitated in a shaker or on a rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the samples are centrifuged to separate the undissolved solid.

-

A known volume of the supernatant is carefully removed, filtered, and diluted with a suitable solvent.

-

The concentration of this compound in the diluted supernatant is determined by a validated HPLC method.

-

The aqueous solubility is then calculated from the measured concentration and the dilution factor.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the following characteristic spectral features can be predicted.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H-NMR | Aromatic protons (multiple signals in the range of δ 6.5-8.0 ppm), phenolic -OH protons (broad singlet, chemical shift dependent on solvent and concentration), and N-H proton of the benzoxazinone ring (singlet). |

| ¹³C-NMR | Carbonyl carbon of the lactam (around δ 165-170 ppm), quaternary carbon attached to two phenyl groups and oxygen (around δ 90-100 ppm), and multiple signals for aromatic carbons. |

| FT-IR (cm⁻¹) | O-H stretching (broad band around 3200-3500), N-H stretching (around 3300-3400), C=O stretching of the lactam (around 1680-1700), C-O stretching, and aromatic C=C stretching. |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 333.10, and fragmentation patterns corresponding to the loss of hydroxyphenyl groups and other characteristic fragments. |

Conclusion

This compound remains a relevant compound in the study of laxatives and intestinal motility. This technical guide has consolidated the available information on its chemical structure, properties, and pharmacology. While further experimental data is needed to fully characterize certain aspects, such as its precise mechanism of action and detailed spectroscopic profile, this document provides a solid foundation for researchers and professionals working with this molecule. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound in a laboratory setting.

References

The Gut Microbiota: A Key Player in the Action of Diphenylmethane Laxatives Like Bisoxatin

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bisoxatin, a diphenylmethane derivative, is a stimulant laxative used for the treatment of constipation. Like other members of its class, such as bisacodyl and sodium picosulfate, its therapeutic efficacy is intricately linked to the complex ecosystem of the gut microbiota. While direct research on this compound's interaction with gut microbes is limited, understanding the well-documented relationship between its chemical relatives and the intestinal flora provides a foundational framework for its mechanism of action and potential research avenues. This guide synthesizes the current understanding of how diphenylmethane laxatives are metabolized by the gut microbiota, their impact on the microbial community, and the experimental approaches used to elucidate these interactions.

Core Concept: Prodrug Activation by the Gut Microbiota

Many diphenylmethane laxatives are administered as inactive prodrugs. Their conversion into the active, laxative form is often dependent on the enzymatic activity of the gut microbiota. This targeted activation in the colon ensures localized action, minimizing systemic side effects.

The primary active metabolite for many of these laxatives is bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1] The generation of BHPM from its precursors is a critical step in initiating the laxative effect, which involves stimulating intestinal motility and promoting fluid and electrolyte secretion into the colonic lumen.[1][2]

Signaling Pathway for Prodrug Activation

The following diagram illustrates the general pathway for the activation of diphenylmethane prodrugs by the gut microbiota.

Caption: General pathway of diphenylmethane prodrug activation by gut microbiota.

Impact on Gut Microbiota Composition and Metabolism

The introduction of laxatives can influence the composition and metabolic output of the gut microbiota. While comprehensive data for this compound is not available, studies on related compounds like bisacodyl and lactulose provide insights into these potential effects.

Quantitative Data on Microbiota and Metabolite Changes

The following table summarizes findings from an in vitro study comparing the effects of different laxatives on the gut microbiota. It is important to note that these are not direct results for this compound but for a related compound.

| Laxative | Change in Bifidobacterium | Change in Lactobacillus | Change in Short-Chain Fatty Acids (SCFAs) | Change in Branched-Chain Fatty Acids (BCFAs) & Ammonia |

| Bisacodyl | Slight decrease | No substantial effect | - | Higher than control |

| Lactulose | >10-fold increase | >50-fold increase | Increased | Decreased |

| Macrogol | Slight increase | Decreased | - | - |

| Data sourced from an in vitro model of the human large intestine.[3][4] |

Experimental Protocols

Investigating the intricate relationship between a compound like this compound and the gut microbiota requires a multi-pronged approach, often involving in vitro and in vivo models.

In Vitro Fermentation Model

This protocol provides a general framework for assessing the direct effects of a compound on a representative gut microbial community.

Objective: To determine the impact of this compound on the composition and metabolic activity of the human gut microbiota in a controlled anaerobic environment.

Materials:

-

Fresh fecal samples from healthy human donors

-

Anaerobic chamber or jars

-

Basal medium (e.g., containing peptone, yeast extract, salts)

-

This compound (test compound)

-

Positive control (e.g., a known prebiotic like inulin)

-

Negative control (no compound)

-

Sterile, anaerobic culture tubes or microtiter plates

-

Gas chromatography (GC) for SCFA analysis

-

16S rRNA gene sequencing platform

Methodology:

-

Fecal Slurry Preparation: Homogenize fresh fecal samples in a sterile, anaerobic buffer within an anaerobic chamber.

-

Inoculation: Inoculate the basal medium with the fecal slurry.

-

Treatment: Add this compound, positive control, or no compound (negative control) to the inoculated medium at desired concentrations.

-

Incubation: Incubate the cultures anaerobically at 37°C for a defined period (e.g., 24-48 hours).

-

Sampling: At various time points, collect aliquots for analysis.

-

SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze for SCFAs (acetate, propionate, butyrate) using GC.

-

Microbiota Composition Analysis: Extract microbial DNA from the culture pellets and perform 16S rRNA gene sequencing to determine changes in the bacterial community structure.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for studying drug-microbiota interactions.

Caption: A generalized workflow for in vitro drug-microbiota interaction studies.

Conclusion and Future Directions

The interaction between diphenylmethane laxatives and the gut microbiota is a critical determinant of their efficacy. While the direct metabolism of this compound by intestinal bacteria is yet to be fully elucidated, the established mechanisms of related compounds strongly suggest a pivotal role for the gut flora in its activation. Future research should focus on isolating and characterizing the specific bacterial species and enzymes responsible for this compound metabolism. Furthermore, comprehensive studies are needed to understand the reciprocal impact of this compound on the composition and function of the gut microbial community, including its influence on the production of key metabolites like short-chain fatty acids. Such investigations will not only deepen our understanding of this compound's mechanism of action but also open avenues for the development of personalized therapeutic strategies for constipation, potentially leveraging the gut microbiota to optimize treatment outcomes.

References

In-depth Technical Guide on the Cellular Uptake and Transport of Bisoxatin: A Review of Available Data and Inferred Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the cellular uptake and transport of Bisoxatin is scarce in publicly available scientific literature. This guide summarizes the known pharmacokinetic properties of this compound and provides an overview of the most probable cellular transport mechanisms based on its chemical nature and the general principles of drug transport. The experimental protocols and pathways described are general methodologies used in the study of drug transport and are not specific to this compound unless otherwise stated.

Introduction to this compound

This compound is a stimulant laxative used for the treatment of constipation and for colonic preparation before surgical procedures.[1][2] Its therapeutic effect is achieved by increasing intestinal peristalsis and inhibiting the absorption of water and ions, which leads to an increased water content in the feces and facilitates its passage.[1][2] While its clinical effects are well-documented, the precise molecular and cellular mechanisms governing its interaction with and transport across intestinal epithelial cells are not fully elucidated.

Pharmacokinetic Profile of this compound

Understanding the pharmacokinetics of this compound provides initial clues into its absorption and disposition.

| Parameter | Description | Source |

| Absorption | After oral administration, this compound acetate is dissociated, and some of the parent this compound is absorbed. The time to reach maximum plasma concentration (Tmax) is approximately 4 hours. | [1][2] |

| Metabolism | The absorbed portion of this compound is metabolized in the body, primarily through glucuronidation, to form this compound glucuronide. | [1][2] |

| Elimination | This compound is primarily excreted in the feces, with the majority being eliminated 48-72 hours after administration as the unchanged parent compound. A small amount remains as the acetate salt. The metabolized this compound glucuronide and trace amounts of the parent compound are eliminated in the urine. | [2] |

Postulated Cellular Uptake and Transport Mechanisms

Given the lack of specific studies on this compound, its cellular transport mechanisms can be inferred from its physicochemical properties and by drawing parallels with other xenobiotics. The transport of drugs across the intestinal epithelium can occur via several mechanisms, broadly categorized as passive diffusion and carrier-mediated transport.

Passive Diffusion

Passive diffusion is the movement of a substance across a cell membrane down its concentration gradient, without the requirement for energy. This is a primary route for many orally administered drugs.[3] For a molecule like this compound, which is a diarylmethane derivative, its lipophilicity will be a key determinant of its ability to passively diffuse across the lipid bilayer of intestinal epithelial cells.

Logical Flow of Passive Diffusion:

Caption: Postulated passive diffusion of this compound across an enterocyte.

Carrier-Mediated Transport

It is also possible that this compound interacts with membrane transporters, which are proteins that facilitate the movement of substances across cellular membranes. This can include both uptake (influx) and efflux transporters.

-

Uptake Transporters: Solute Carrier (SLC) transporters are a large family of proteins that can mediate the uptake of drugs.[4] If this compound is recognized by an SLC transporter, this would represent an active uptake mechanism.

-

Efflux Transporters: ATP-Binding Cassette (ABC) transporters, such as P-glycoprotein (P-gp), are known to pump a wide range of xenobiotics out of cells, limiting their intracellular concentration and absorption. It is plausible that this compound could be a substrate for one or more of these efflux pumps.

General Workflow for Investigating Carrier-Mediated Transport:

Caption: A general experimental workflow to identify potential drug transporters.

Experimental Protocols for Studying Cellular Uptake and Transport

The following are standard in vitro methods that could be employed to elucidate the specific transport mechanisms of this compound.

Caco-2 Cell Permeability Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiates to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. This model is widely used to predict the oral absorption of drugs.[5][6]

Methodology:

-

Cell Culture: Caco-2 cells are seeded on a microporous membrane of a transwell insert and cultured for 21-28 days to allow for differentiation and formation of tight junctions.

-

Permeability Measurement:

-

A solution containing this compound at a known concentration is added to the apical (AP) side of the transwell, representing the intestinal lumen.

-

Samples are taken from the basolateral (BL) side, representing the bloodstream, at various time points.

-

To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).

-

-

Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Apparent Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

A high AP to BL Papp value suggests good passive permeability, while a significantly higher BL to AP Papp value compared to the AP to BL Papp value indicates the involvement of an active efflux transporter.

Transporter Inhibition Studies

To investigate the involvement of specific transporters, permeability assays can be conducted in the presence of known inhibitors or substrates of those transporters.[7]

Methodology:

-

Inhibitor Selection: Choose inhibitors for major drug transporters (e.g., Verapamil for P-gp).

-

Experimental Setup: The Caco-2 permeability assay is performed as described above, but with the addition of the inhibitor to the assay medium.

-

Analysis: The Papp of this compound in the presence of the inhibitor is compared to the Papp without the inhibitor. A significant change in permeability suggests that the inhibited transporter is involved in the transport of this compound.

Conclusion

While the precise cellular uptake and transport mechanisms of this compound have not been specifically reported, based on general principles of pharmacology, a combination of passive diffusion and potential interaction with carrier-mediated transport systems is likely. The provided pharmacokinetic data offers a starting point for more in-depth research. The experimental protocols outlined, such as Caco-2 permeability and transporter inhibition assays, represent the standard methodologies that would be necessary to fully characterize the cellular transport of this compound. Further research in this area would be beneficial for a more complete understanding of its mechanism of action and potential drug-drug interactions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C20H15NO4 | CID 28689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jbclinpharm.org [jbclinpharm.org]

- 4. The Structure and Mechanism of Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intestinal Permeability and Drug Absorption: Predictive Experimental, Computational and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Inducing Diarrhea in Mice Using Bisoxatin Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoxatin acetate is a stimulant laxative that can be utilized in preclinical research to induce a reliable and reproducible model of diarrhea in mice. This model is valuable for studying the pathophysiology of diarrhea, evaluating the efficacy of anti-diarrheal agents, and investigating the impact of intestinal hypermotility on drug absorption and disposition. As a member of the diphenylmethane class of laxatives, this compound acetate's mechanism of action involves the stimulation of the enteric nervous system, leading to increased intestinal motility and secretion.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound acetate to induce diarrhea in a murine model. The included information is intended to guide researchers in establishing a consistent and effective experimental system.

Mechanism of Action

This compound acetate itself is a prodrug that is hydrolyzed in the gastrointestinal tract to its active metabolite, this compound. This compound then acts directly on the enteric nervous system (ENS), a complex network of neurons within the gut wall that governs gastrointestinal function.[1][3][4] The primary mechanism involves the stimulation of myenteric and submucosal plexuses. This stimulation leads to:

-

Increased Peristalsis: Enhanced coordinated contractions of the intestinal smooth muscles, which propels luminal contents forward at an accelerated rate.[1]

-

Increased Intestinal Secretion: Stimulation of enteric neurons can lead to an increase in the secretion of water and electrolytes into the intestinal lumen, further contributing to the diarrheal effect.[1][2]

The precise molecular targets and downstream signaling pathways of this compound within the enteric neurons are not fully elucidated but are thought to involve modulation of ion channels and neurotransmitter release.

Data Presentation

Due to the limited availability of specific dose-response data for this compound acetate in mice in the public domain, the following table provides a recommended starting range for a dose-finding study based on dosages of similar stimulant laxatives used in murine models.[5][6] Researchers should perform a pilot study to determine the optimal dose for their specific mouse strain and experimental objectives.

| Parameter | Recommended Range for Dose-Finding Study | Vehicle | Route of Administration | Observation Period |

| Dosage | 10 - 100 mg/kg | 0.5% Carboxymethylcellulose (CMC) or 1% Tween 80 in saline | Oral Gavage | 4 - 24 hours post-administration |

Experimental Protocols

Protocol 1: Preparation of this compound Acetate Suspension

Materials:

-

This compound acetate powder

-

Vehicle (e.g., 0.5% w/v Carboxymethylcellulose in sterile water, or 1% v/v Tween 80 in sterile saline)

-

Mortar and pestle or homogenizer

-

Analytical balance

-

Sterile conical tubes or vials

-

Vortex mixer

Procedure:

-

Calculate the required amount of this compound acetate based on the desired concentration and final volume.

-

Weigh the calculated amount of this compound acetate powder using an analytical balance.

-

If using a mortar and pestle, triturate the powder to a fine consistency.

-

Gradually add a small amount of the chosen vehicle to the powder and mix to form a smooth paste.

-

Slowly add the remaining vehicle while continuously mixing or vortexing to ensure a homogenous suspension.

-

For larger volumes, a homogenizer can be used to ensure uniform particle size and prevent sedimentation.

-

Store the suspension at 4°C and protected from light. Shake well before each use.

Protocol 2: Induction of Diarrhea by Oral Gavage

Materials:

-

Male or female mice (e.g., C57BL/6 or BALB/c, 8-12 weeks old)

-

This compound acetate suspension

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Acclimatize mice to the experimental conditions for at least one week prior to the study.

-

Fast the mice for 4-6 hours before administration of this compound acetate, with free access to water.

-

Weigh each mouse immediately before dosing to calculate the exact volume of the suspension to be administered. The recommended maximum volume for oral gavage in mice is 10 mL/kg.[7]

-

Gently restrain the mouse, ensuring a secure grip that minimizes stress.

-

Carefully insert the gavage needle into the esophagus and advance it into the stomach.

-

Slowly administer the calculated volume of the this compound acetate suspension.

-

Return the mouse to its cage and monitor for any immediate adverse reactions.

-

Provide free access to food and water after administration.

Protocol 3: Assessment of Diarrhea

A. Stool Consistency Scoring:

Materials:

-

Individual cages with a wire mesh floor or a system for separating feces from bedding.

-

White paper or absorbent pads to place under the cages.

Procedure:

-

House mice individually in cages that allow for the collection of fecal pellets.

-

Observe the mice at regular intervals (e.g., every hour for the first 4-8 hours, then at 12 and 24 hours) after this compound acetate administration.

-

Score the consistency of the fecal pellets based on a standardized scale:[8]

-

Score 0: Normal, well-formed pellets.

-

Score 1: Soft, but still formed pellets.

-

Score 2: Very soft, unformed pellets (mushy).

-

Score 3: Watery diarrhea.

-

B. Fecal Water Content:

Materials:

-

Collection tubes (pre-weighed)

-

Precision balance

-

Drying oven

Procedure:

-

Collect all fecal pellets produced by each mouse over a specified time period (e.g., 4, 8, or 24 hours) in a pre-weighed collection tube.

-

Immediately weigh the tube containing the fresh (wet) fecal pellets to obtain the wet weight.

-

Dry the fecal pellets in a drying oven at 60°C for 24-48 hours, or until a constant weight is achieved.

-

Weigh the tube with the dried fecal pellets to obtain the dry weight.

-

Calculate the fecal water content using the following formula:

-

Fecal Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100

-

Mandatory Visualizations

Caption: Mechanism of Action of this compound Acetate.

Caption: Workflow for Inducing and Assessing Diarrhea.

Caption: Putative Signaling Pathway of this compound.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Review article: do stimulant laxatives damage the gut? A critical analysis of current knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gut motility: the hidden role of the enteric nervous system [enterosys.com]

- 4. Enteric nervous system: sensory transduction, neural circuits and gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

- 7. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Bisoxatin in Preclinical Colonic Cleansing Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoxatin is a stimulant laxative that promotes peristalsis and inhibits water and electrolyte absorption in the intestines, leading to a cathartic effect.[1][2][3] While its primary clinical application has been in the treatment of constipation and for surgical bowel preparation, its utility in preclinical models for colon cleansing prior to endoscopic procedures remains an area of active investigation.[3][4] These application notes provide a detailed framework for researchers designing preclinical studies to evaluate the dosage, efficacy, and safety of this compound for colonic cleansing in animal models, particularly rats and mice. Due to a lack of specific published data on this compound for this application, the following protocols are based on established methodologies for similar stimulant laxatives, such as bisacodyl, and general principles of preclinical gastrointestinal research.

Mechanism of Action

This compound, a diphenylmethane derivative, is structurally and functionally related to other stimulant laxatives like bisacodyl.[5] Its laxative effect is mediated through direct stimulation of the enteric nervous system, leading to increased colonic motility and peristalsis.[2] Additionally, it alters fluid and electrolyte transport across the colonic mucosa, inhibiting absorption and promoting secretion, which results in increased luminal fluid content and stool hydration.[1][4]

Data Presentation

The following tables are templates designed to structure the quantitative data obtained from preclinical studies on this compound for colonic cleansing. These tables facilitate the comparison of different dosages and administration regimens.

Table 1: Dose-Response of this compound on Fecal Output in a Rodent Model

| Animal Model | Treatment Group | Dose (mg/kg, p.o.) | Administration Volume (ml/kg) | Time Post-Administration (hours) | Total Fecal Weight (g) | Fecal Water Content (%) |

| Sprague-Dawley Rat | Vehicle Control | 0 | 5 | 0-8 | ||

| Sprague-Dawley Rat | This compound | 1 | 5 | 0-8 | ||

| Sprague-Dawley Rat | This compound | 5 | 5 | 0-8 | ||

| Sprague-Dawley Rat | This compound | 10 | 5 | 0-8 | ||

| C57BL/6 Mouse | Vehicle Control | 0 | 10 | 0-6 | ||

| C57BL/6 Mouse | This compound | 2.5 | 10 | 0-6 | ||

| C57BL/6 Mouse | This compound | 10 | 10 | 0-6 | ||

| C57BL/6 Mouse | This compound | 20 | 10 | 0-6 |

Table 2: Efficacy of this compound in a Preclinical Colon Cleansing Model

| Animal Model | Treatment Protocol | Dose (mg/kg, p.o.) | Time of Administration (hours pre-procedure) | Colon Cleansing Score (e.g., adapted BBPS) | Cecum Score | Mid-Colon Score | Distal Colon Score | Adverse Events Noted |

| Sprague-Dawley Rat | Vehicle Control | 0 | -24 and -12 | |||||

| Sprague-Dawley Rat | This compound alone | 5 | -18 | |||||

| Sprague-Dawley Rat | PEG + this compound | 5 | -18 (this compound), -4 (PEG) | |||||

| Sprague-Dawley Rat | PEG alone | - | -4 | |||||

| C57BL/6 Mouse | Vehicle Control | 0 | -24 and -12 | |||||

| C57BL/6 Mouse | This compound alone | 10 | -16 | |||||

| C57BL/6 Mouse | PEG + this compound | 10 | -16 (this compound), -4 (PEG) | |||||

| C57BL/6 Mouse | PEG alone | - | -4 |

Experimental Protocols

Protocol 1: Evaluation of this compound-Induced Catharsis in a Rodent Model

Objective: To determine the dose-dependent effect of this compound on fecal output and water content in rats or mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Metabolic cages

-

Oral gavage needles

-

Analytical balance

-

Drying oven

Procedure:

-

Acclimatize animals to individual metabolic cages for 48 hours prior to the experiment. Provide free access to standard chow and water.

-

Fast animals for 12-18 hours before administration of the test substance, with continued access to water.

-

Randomly assign animals to treatment groups (vehicle control, and at least three doses of this compound). A minimum of n=6 animals per group is recommended.

-

Administer the assigned treatment (vehicle or this compound) via oral gavage.

-

Immediately after administration, begin collecting feces at predetermined intervals (e.g., every 2 hours for 8 hours).

-

Record the total weight of the collected feces for each animal.

-

To determine fecal water content, weigh a sample of the collected feces, dry it in an oven at 60°C until a constant weight is achieved, and then re-weigh. The difference in weight represents the water content.

Protocol 2: Assessment of Colonic Cleansing Efficacy in a Rat Model for Colonoscopy

Objective: To evaluate the efficacy of this compound, alone or in combination with an osmotic agent like polyethylene glycol (PEG), for preparing the colon for endoscopic visualization.

Materials:

-

This compound

-

Polyethylene glycol (PEG) 3350 solution

-

Vehicle

-

Oral gavage needles

-

Small animal colonoscope or endoscope

-

Anesthesia (e.g., isoflurane)

-

Colon cleansing scoring scale (an adapted version of a clinical scale like the Boston Bowel Preparation Scale is recommended).[6][7]

Procedure:

-

House rats individually and provide a standard diet.

-

24 hours prior to the procedure, switch the animals to a liquid diet or clear liquids.

-

Randomly assign animals to treatment groups (e.g., vehicle control, this compound alone, PEG alone, PEG + this compound).

-

Administer this compound or vehicle at a predetermined time point (e.g., 18 hours before the procedure) via oral gavage.

-

Administer the PEG solution or vehicle at a later time point (e.g., 4 hours before the procedure) via oral gavage.

-

At the designated time, anesthetize the animal.

-

Perform a colonoscopy, advancing the scope to the cecum if possible.

-

During withdrawal of the scope, systematically evaluate the cleanliness of three colonic segments (distal, mid, and cecum) using a standardized scoring system. The scoring should be performed by an operator blinded to the treatment groups.

-

Record any adverse events observed during the preparation period or the procedure.

Adapted Boston Bowel Preparation Scale (BBPS) for Rodents:

-

Score 0: Unprepared colon with solid stool that cannot be cleared.

-

Score 1: Portion of mucosa seen, but other areas not well seen due to staining and/or semi-solid residual stool.

-

Score 2: Minor amount of residual staining or small fragments of stool, with mucosa of the colon segment well seen.

-

Score 3: Entire mucosa of the colon segment is clean with no residual stool.

Visualizations

Caption: Experimental workflow for preclinical colon cleansing evaluation.

Caption: Proposed mechanism of action for this compound in colonic cleansing.

References

- 1. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. This compound | C20H15NO4 | CID 28689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Bowel preparation quality scales for colonoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Boston Bowel Preparation Scale: A valid and reliable instrument for colonoscopy-oriented research - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC-UV Method for the Quantification of Bisoxatin in Human Plasma

Abstract

This application note describes a simple, sensitive, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of bisoxatin in human plasma. The method utilizes a protein precipitation technique for sample preparation and UV detection for quantification. The assay has been validated according to standard bioanalytical guidelines and is suitable for pharmacokinetic studies.

Introduction

This compound is a stimulant laxative. To support pharmacokinetic and toxicokinetic studies, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for a validated HPLC-UV method for the determination of this compound in human plasma. The method is demonstrated to be linear, accurate, precise, and specific.

Experimental

-

This compound reference standard (purity >99%)

-

Phenacetin (Internal Standard, IS) (purity >99%)

-

HPLC grade acetonitrile and methanol

-

Analytical grade formic acid

-

Ultrapure water

-

Drug-free human plasma

A standard HPLC system equipped with a UV-Vis detector was used.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Internal Standard (IS) | Phenacetin |

| Run Time | 10 minutes |

Table 1: Chromatographic Conditions

-

Stock Solutions: Primary stock solutions of this compound (1 mg/mL) and phenacetin (IS, 1 mg/mL) were prepared by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: Working solutions for calibration standards and quality control samples were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Working Solution: A 10 µg/mL working solution of phenacetin was prepared by diluting the IS stock solution with the same diluent.

A protein precipitation method was employed for the extraction of this compound and the IS from plasma.[1][2]

-

Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the 10 µg/mL IS working solution and vortex briefly.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and inject 20 µL into the HPLC system.

Method Validation

The method was validated for linearity, accuracy, precision, selectivity, recovery, and stability.

The calibration curve was linear over the concentration range of 50 to 5000 ng/mL. The LLOQ was established at 50 ng/mL.

| Parameter | Value |

| Concentration Range (ng/mL) | 50 - 5000 |

| Regression Equation | y = 0.0012x + 0.0025 |

| Correlation Coefficient (r²) | > 0.998 |

| LLOQ Accuracy (%) | 95.8 - 104.2 |

| LLOQ Precision (%CV) | < 15 |

Table 2: Linearity and LLOQ Data

The intra-day and inter-day precision and accuracy were evaluated at four QC levels.[1][3]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |

| LLOQ | 50 | 8.5 | 102.3 | 11.2 | 101.5 |

| LQC | 150 | 6.2 | 98.7 | 7.8 | 99.4 |

| MQC | 1500 | 4.1 | 101.1 | 5.5 | 100.8 |

| HQC | 4000 | 3.5 | 99.2 | 4.9 | 98.9 |

Table 3: Accuracy and Precision of this compound Quantification

The extraction recovery was determined by comparing the peak areas of extracted samples with those of unextracted standards.[3][4]

| Analyte | LQC (150 ng/mL) | MQC (1500 ng/mL) | HQC (4000 ng/mL) |

| This compound | 88.5% | 91.2% | 90.5% |

| Phenacetin (IS) | 89.8% | 90.5% | 91.1% |

Table 4: Extraction Recovery Data

The stability of this compound in plasma was assessed under various conditions.

| Stability Condition | Concentration (ng/mL) | Mean Stability (% of Nominal) |

| Freeze-Thaw (3 cycles) | LQC: 150 | 96.8% |

| HQC: 4000 | 97.5% | |

| Short-Term (Room Temp, 6h) | LQC: 150 | 98.1% |

| HQC: 4000 | 99.0% | |

| Long-Term (-80°C, 30 days) | LQC: 150 | 95.4% |

| HQC: 4000 | 96.2% |

Table 5: Stability of this compound in Human Plasma

Results and Discussion

The developed HPLC method provides a reliable and robust means for quantifying this compound in human plasma. The protein precipitation method offers a simple and rapid sample clean-up. The chromatographic conditions yielded symmetric peaks with good resolution for both this compound and the internal standard, phenacetin. The total run time of 10 minutes allows for a high throughput of samples. All validation parameters met the acceptance criteria of regulatory guidelines.

Conclusion

A simple, accurate, and precise RP-HPLC method for the quantification of this compound in human plasma has been developed and validated. This method is suitable for application in pharmacokinetic studies.

Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

-

Primary Stock Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a 1 mg/mL primary stock solution.

-

Similarly, prepare a 1 mg/mL primary stock solution of the internal standard (phenacetin).

-

-

Working Standard Preparation:

-

Perform serial dilutions of the this compound primary stock with a 50:50 acetonitrile/water mixture to prepare a series of working standard solutions.

-

-

Spiking into Plasma:

-

Prepare calibration standards by spiking 50 µL of the appropriate working standard solution into 950 µL of drug-free human plasma to achieve final concentrations of 50, 100, 250, 500, 1000, 2500, and 5000 ng/mL.

-

Prepare quality control (QC) samples at four levels: LLOQ (50 ng/mL), LQC (150 ng/mL), MQC (1500 ng/mL), and HQC (4000 ng/mL) in the same manner.

-

-

Storage:

-

Store all stock and working solutions at 2-8°C. Store spiked plasma samples at -80°C until analysis.

-

Protocol 2: HPLC System Operation

-

System Startup:

-

Turn on all HPLC modules (pump, autosampler, column compartment, and detector).

-

Ensure sufficient mobile phase and wash solutions are available.

-

-

System Equilibration:

-

Set the mobile phase composition to Acetonitrile:0.1% Formic Acid (60:40) and the flow rate to 1.0 mL/min.

-

Allow the system to equilibrate for at least 30 minutes or until a stable baseline is achieved.

-

-

Sequence Setup:

-

Create a sequence table in the chromatography software.

-

Include blank samples (mobile phase), a system suitability test, calibration standards, QC samples, and unknown samples.

-

Set the injection volume to 20 µL and the column temperature to 30°C.

-

Set the detector wavelength to 254 nm.

-

-

Running the Analysis:

-

Start the sequence run.

-

Monitor the system pressure and baseline throughout the run.

-

-

System Shutdown:

-

After the run, flush the column with a high organic content mobile phase (e.g., 80% acetonitrile) to remove any strongly retained compounds.

-

Turn off the detector lamp and pump.

-

Close the chromatography software.

-

Visualizations

Caption: Workflow for Plasma Sample Preparation and Analysis.

Caption: Key Parameters for Bioanalytical Method Validation.

References

Application Notes and Protocols for Studying Intestinal Ion Channel Function with Bisoxatin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing bisoxatin, a diphenylmethane stimulant laxative, as a tool to investigate intestinal ion channel function. While the precise molecular targets of this compound are not fully elucidated, its mechanism of action is believed to be similar to other laxatives in its class, such as bisacodyl and phenolphthalein. These compounds are known to inhibit intestinal water and electrolyte absorption while stimulating secretion, processes intricately linked to the activity of various ion channels.[1][2]

This document outlines the hypothesized signaling pathways of this compound, detailed protocols for relevant in vitro and ex vivo experiments, and methods for data analysis and presentation.

Introduction to this compound and its Putative Mechanism of Action

This compound is a stimulant laxative that increases intestinal peristalsis and inhibits the absorption of water and ions, leading to an increase in the water content of feces.[1] Its effects are primarily localized to the colon. The active metabolite of related diphenylmethane laxatives, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), is known to stimulate the enteric nervous system and directly act on the colonic mucosa to alter fluid and electrolyte transport.[3][4][5][6]

The leading hypothesis for the secretagogue effect of diphenylmethane laxatives involves the stimulation of adenylate cyclase, leading to an elevation of intracellular cyclic AMP (cAMP).[3][7] This increase in cAMP subsequently activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, a key player in intestinal fluid secretion.[8][9] Activated CFTR facilitates the secretion of chloride and bicarbonate ions into the intestinal lumen, creating an osmotic gradient that drives water secretion.[3][7][9] Concurrently, the increased luminal fluid and altered ion gradients may indirectly inhibit the Epithelial Sodium Channel (ENaC), which is responsible for sodium absorption. A secondary proposed mechanism involves the downregulation of aquaporin-3 (AQP3), a water channel in the colon, which would further contribute to increased luminal water content.[10]

Hypothesized Signaling Pathway of this compound in Intestinal Epithelial Cells

Caption: Hypothesized signaling pathway of this compound in intestinal epithelial cells.

Data Presentation: Expected Quantitative Outcomes

The following table summarizes the expected quantitative data from the proposed experiments. These values are hypothetical and intended to guide data presentation.

| Parameter | Experimental Model | Expected Effect of this compound | Control Value (Example) | This compound-Treated Value (Example) |

| Short-Circuit Current (Isc) | Ussing Chamber (Rat Colon) | Increase | 10 ± 2 µA/cm² | 50 ± 5 µA/cm² |

| Transepithelial Resistance (TEER) | Ussing Chamber (Rat Colon) | No significant change or slight decrease | 200 ± 20 Ω·cm² | 180 ± 15 Ω·cm² |

| Net Na+ Flux (JnetNa) | Ussing Chamber (Rat Colon) | Decrease/Reversal to secretion | 1.5 ± 0.3 µEq/cm²·h | -0.5 ± 0.2 µEq/cm²·h |

| Net Cl- Flux (JnetCl) | Ussing Chamber (Rat Colon) | Increase in secretion | -0.2 ± 0.1 µEq/cm²·h | -2.0 ± 0.4 µEq/cm²·h |

| Intestinal Perfusion (Water Flux) | In Situ Rat Intestinal Perfusion | Reversal from absorption to secretion | 10 ± 3 µL/cm·h (absorption) | -25 ± 5 µL/cm·h (secretion) |

| AQP3 Protein Expression | Western Blot (Colonocytes) | Decrease | 100% (normalized) | 40 ± 10% (normalized) |

Experimental Protocols

In Vitro Measurement of Intestinal Ion Transport using Ussing Chambers

This protocol allows for the direct measurement of ion transport across an isolated intestinal epithelial sheet.

Experimental Workflow for Ussing Chamber Studies

Caption: Workflow for Ussing chamber experiments to study this compound's effects.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a rat and excise a segment of the distal colon.

-

Immediately place the tissue in ice-cold, oxygenated Krebs-Ringer bicarbonate solution.

-

Open the segment along the mesenteric border and gently rinse with buffer to remove luminal contents.

-

Separate the mucosal layer from the underlying muscle layers using fine forceps and scissors.[11]

-

-

Ussing Chamber Setup:

-

Mount the isolated colonic mucosa between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.[12][13]

-

Fill both chambers with equal volumes of Krebs-Ringer bicarbonate solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Short-circuit the tissue by clamping the transepithelial potential difference to 0 mV using an automated voltage clamp. The current required to do this is the short-circuit current (Isc).

-

Measure the transepithelial electrical resistance (TEER) by applying a brief voltage pulse and measuring the resulting current change.

-

-

Experimental Procedure:

-

Allow the tissue to equilibrate for 30-60 minutes until a stable baseline Isc is achieved.

-

Add this compound (dissolved in an appropriate vehicle, e.g., DMSO) to the mucosal (apical) chamber to achieve the desired final concentration. Add an equal volume of the vehicle to the control tissues.

-

Record the Isc continuously. An increase in Isc is indicative of net anion secretion (e.g., Cl- and HCO3-).

-

To confirm the involvement of specific ion channels, selective inhibitors can be added after the this compound-induced response has stabilized. For example, add a CFTR inhibitor (e.g., CFTRinh-172) to the apical side to see if the Isc returns to baseline. To assess effects on sodium absorption, amiloride (an ENaC blocker) can be added apically.

-

-

Ion Flux Studies:

-

To directly measure sodium and chloride transport, add radioactive isotopes (e.g., 22Na+ and 36Cl-) to one chamber and measure their appearance in the opposite chamber over time.

-

Calculate the unidirectional fluxes (mucosal-to-serosal and serosal-to-mucosal) and the net flux for each ion.

-

In Situ Single-Pass Intestinal Perfusion in Rats

This technique allows for the study of net water and electrolyte movement in a segment of the intestine within a living animal.

Methodology:

-

Animal Preparation:

-

Anesthetize a rat according to approved animal care protocols.

-

Make a midline abdominal incision to expose the small intestine and colon.

-

Isolate a segment of the colon and cannulate both ends with flexible tubing.

-

-

Perfusion:

-

Perfuse the isolated colonic segment with a pre-warmed (37°C), isotonic electrolyte solution containing a non-absorbable marker (e.g., 14C-polyethylene glycol 4000).

-

After an equilibration period, switch to a perfusion solution containing this compound.

-

Collect the perfusate at timed intervals from the distal cannula.

-

-

Analysis:

-

Measure the volume of the collected perfusate and the concentration of the non-absorbable marker to calculate the net water flux. A decrease in the marker concentration indicates water secretion into the lumen.

-

Measure the concentrations of sodium and chloride in the perfusate to determine the net flux of these ions.

-

Western Blot Analysis of Aquaporin-3 Expression

This protocol is used to determine if this compound alters the protein levels of AQP3 in colonic epithelial cells.

Methodology:

-

Sample Collection and Preparation:

-

Treat rats with this compound or a vehicle control orally for a specified period.

-

Euthanize the animals and excise the colons.

-

Scrape the mucosal layer to isolate colonocytes.

-

Homogenize the cells in a lysis buffer containing protease inhibitors and centrifuge to obtain the total protein lysate.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for AQP3.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

Concluding Remarks

The protocols and conceptual frameworks provided in these application notes offer a robust starting point for investigating the effects of this compound on intestinal ion channel function. By employing these methods, researchers can elucidate the molecular mechanisms underlying the laxative effects of this compound and potentially identify novel therapeutic targets for gastrointestinal disorders characterized by abnormal fluid and electrolyte transport. The use of complementary in vitro and ex vivo models will provide a comprehensive understanding of this compound's pharmacological profile.

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. Bisacodyl: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. Sodium picosulfate - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Effects of bisacodyl on ascending colon emptying and overall colonic transit in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Action Mode of Gut Motility, Fluid and Electrolyte Transport in Chronic Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 12. Ussing Chambers & Drug Absorption Studies - [ussingchamber.com]

- 13. Ussing Chamber - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of Bisoxatin Analogs Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoxatin is a stimulant laxative that promotes intestinal motility and secretion, offering relief from constipation.[1][2][3] Its mechanism of action is believed to involve the stimulation of the enteric nervous system and a direct effect on intestinal epithelial cells, potentially through interaction with chloride channels.[1][4] The development of novel this compound analogs presents an opportunity to improve its therapeutic profile, including potency, selectivity, and safety. This application note provides detailed protocols for a suite of cell-based assays designed for the efficient screening and characterization of this compound analogs.

The described assays are intended to assess key pharmacological parameters: cytotoxicity, intestinal permeability, and pro-secretory activity. These assays are amenable to high-throughput screening (HTS) formats, enabling the rapid evaluation of large compound libraries.

Core Assays for Screening this compound Analogs

A tiered screening approach is recommended, beginning with an assessment of cytotoxicity to determine the therapeutic window of the analogs. Promising non-toxic candidates can then be advanced to functional assays measuring intestinal epithelial cell permeability and ion secretion.

-

Cell Viability and Cytotoxicity Assay (MTT Assay): To evaluate the effect of this compound analogs on the viability of intestinal epithelial cells.

-

Caco-2 Permeability Assay: To assess the potential for oral absorption and identify compounds that may be subject to active efflux.

-

Intestinal Secretion Assay (using Enteroids): A physiologically relevant model to measure the pro-secretory activity of the analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)